3-Amino-1-cyclobutyl-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclobutyl-2-methylpropan-1-one is an organic compound with the molecular formula C8H15NO It is characterized by a cyclobutyl ring attached to a propanone backbone, with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-2-methylpropan-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is efficient and allows for the formation of the cyclobutyl ring structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutyl-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction pathway and reagents used.
Scientific Research Applications
3-Amino-1-cyclobutyl-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the ketone group.
2-Methylcyclobutanone: Contains a cyclobutyl ring and a ketone group but lacks the amino group.
3-Aminocyclobutanone: Similar but without the methyl group.
Uniqueness
3-Amino-1-cyclobutyl-2-methylpropan-1-one is unique due to the combination of the cyclobutyl ring, amino group, and ketone functionality. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-amino-1-cyclobutyl-2-methylpropan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(5-9)8(10)7-3-2-4-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
JIKGWVXVOUYGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.